REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[Mg+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[N+:10]([O-:13])([OH:12])=[O:11].O.O.O.O.O.O.O.O.O.[N+:23]([O-:26])([O-:25])=[O:24].[Al+3:27].[N+:28]([O-:31])([O-:30])=[O:29].[N+]([O-])([O-])=O>O>[N+:1]([O-:4])([O-:3])=[O:2].[Al+3:27].[N+:6]([O-:9])([O-:8])=[O:7].[N+:10]([O-:13])([O-:12])=[O:11].[N+:23]([O-:26])([O-:25])=[O:24].[Mg+2:5].[N+:28]([O-:31])([O-:30])=[O:29] |f:0.1.2,4.5.6.7.8.9.10.11.12.13.14.15.16,18.19.20.21,22.23.24|
|
Name
|
|
Quantity
|
2.56 kg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
540 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
aluminum nitrate nonahydrate
|
Quantity
|
3.75 kg
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was gradually dropped into 20.0 kg of a stirred silica sol solution
|
Type
|
CUSTOM
|
Details
|
held at 15° C.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |